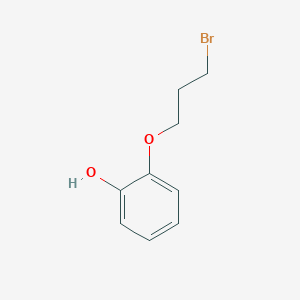

2-(3-Bromo-propoxy)-phenol

Description

BenchChem offers high-quality 2-(3-Bromo-propoxy)-phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Bromo-propoxy)-phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H11BrO2 |

|---|---|

Molecular Weight |

231.09 g/mol |

IUPAC Name |

2-(3-bromopropoxy)phenol |

InChI |

InChI=1S/C9H11BrO2/c10-6-3-7-12-9-5-2-1-4-8(9)11/h1-2,4-5,11H,3,6-7H2 |

InChI Key |

YMUOYYDMWXXUCV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)O)OCCCBr |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 2-(3-bromopropoxy)phenol

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. This guide offers a detailed analysis of the ¹H and ¹³C NMR spectra of 2-(3-bromopropoxy)phenol, a molecule of interest in synthetic chemistry, potentially as a building block in the development of novel pharmaceutical agents and functional materials. The presence of a substituted aromatic ring and a flexible alkyl chain with a terminal bromine atom results in a rich and informative NMR spectrum. This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, elucidating the key spectral features of this compound and the rationale behind their interpretation.

Experimental Protocol: NMR Data Acquisition

The following is a standard protocol for the acquisition of high-resolution ¹H and ¹³C NMR spectra of 2-(3-bromopropoxy)phenol.

Sample Preparation:

-

Dissolve approximately 10-20 mg of 2-(3-bromopropoxy)phenol in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[1]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).[1]

-

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, particularly for the aromatic protons.[2]

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-64, depending on the sample concentration.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled pulse program (e.g., zgpg30).

-

Number of scans: 1024 or more, as the ¹³C nucleus is less sensitive than ¹H.

-

Relaxation delay: 2-5 seconds.

-

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of 2-(3-bromopropoxy)phenol is predicted to exhibit distinct signals corresponding to the aromatic protons, the protons of the propoxy chain, and the phenolic hydroxyl proton.

Table 1: Predicted ¹H NMR Data for 2-(3-bromopropoxy)phenol

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | ~ 6.8 - 7.2 | Multiplet | 4H | Ar-H |

| b | ~ 5.5 - 6.5 | Broad Singlet | 1H | OH |

| c | ~ 4.2 | Triplet | 2H | O-CH ₂-CH₂-CH₂-Br |

| d | ~ 2.4 | Quintet | 2H | O-CH₂-CH ₂-CH₂-Br |

| e | ~ 3.6 | Triplet | 2H | O-CH₂-CH₂-CH ₂-Br |

Detailed Peak Assignments and Rationale:

-

Aromatic Protons (a): The four protons on the benzene ring are expected to appear in the aromatic region, typically between 6.8 and 7.2 ppm.[3] Due to the ortho-substitution, these protons are chemically non-equivalent and will likely exhibit complex splitting patterns (multiplets) due to ortho- and meta-couplings.[1] The electron-donating effect of the hydroxyl and alkoxy groups will shield these protons relative to benzene (7.36 ppm).

-

Phenolic Proton (b): The hydroxyl proton is expected to appear as a broad singlet in the range of 5.5 to 6.5 ppm.[3] The chemical shift of this proton is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding. This peak can be confirmed by a D₂O exchange experiment, where the addition of a drop of D₂O to the NMR tube will cause the hydroxyl proton to be replaced by deuterium, leading to the disappearance of this signal from the spectrum.[3]

-

Propoxy Chain Protons (c, d, e):

-

The methylene protons adjacent to the phenolic oxygen (O-CH ₂-, signal c ) are expected to be the most deshielded of the chain due to the electronegativity of the oxygen atom, appearing as a triplet around 4.2 ppm.

-

The central methylene protons (-CH ₂-, signal d ) will be split by the two adjacent methylene groups, resulting in a quintet (or a multiplet) around 2.4 ppm.

-

The methylene protons adjacent to the bromine atom (-CH ₂-Br, signal e ) will be deshielded by the electronegative bromine, appearing as a triplet around 3.6 ppm. The downfield shift is a result of the inductive effect of the bromine atom.

-

¹H-¹H Coupling Network Visualization:

The following diagram illustrates the expected spin-spin coupling relationships between the protons in the propoxy chain.

Caption: Predicted ¹H-¹H coupling in the propoxy chain.

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum of 2-(3-bromopropoxy)phenol will provide information on the number of unique carbon environments and their electronic nature.

Table 2: Predicted ¹³C NMR Data for 2-(3-bromopropoxy)phenol

| Signal | Chemical Shift (δ, ppm) | Assignment |

| f | ~ 155 | C -OH (Ar) |

| g | ~ 146 | C -O-CH₂ (Ar) |

| h | ~ 115 - 125 | C -H (Ar) |

| i | ~ 68 | O-C H₂-CH₂-CH₂-Br |

| j | ~ 32 | O-CH₂-C H₂-CH₂-Br |

| k | ~ 30 | O-CH₂-CH₂-C H₂-Br |

Detailed Peak Assignments and Rationale:

-

Aromatic Carbons (f, g, h): The six aromatic carbons will resonate in the region of 115-155 ppm.[4]

-

The carbon bearing the hydroxyl group (C -OH, signal f ) is expected to be significantly deshielded due to the electronegativity of the oxygen, appearing around 155 ppm.

-

The carbon attached to the propoxy group (C -O-CH₂, signal g ) will also be deshielded, resonating at a slightly lower chemical shift than the C-OH carbon, around 146 ppm.

-

The remaining four aromatic carbons (C -H, signals h ) will appear between 115 and 125 ppm. Due to the ortho-substitution, they are expected to be non-equivalent, resulting in four distinct signals.

-

-

Propoxy Chain Carbons (i, j, k):

-

The carbon atom bonded to the phenolic oxygen (O-C H₂, signal i ) will be the most deshielded of the aliphatic carbons, appearing around 68 ppm.

-

The carbon attached to the bromine atom (-C H₂-Br, signal k ) will be deshielded by the halogen, resonating around 30 ppm.

-

The central carbon of the propoxy chain (-C H₂-, signal j ) will be the most shielded of the chain, appearing around 32 ppm.

-

Advanced NMR Techniques for Structural Confirmation

To unequivocally assign all proton and carbon signals, 2D NMR experiments are highly recommended.

-

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. For 2-(3-bromopropoxy)phenol, cross-peaks would be observed between the adjacent methylene groups of the propoxy chain (c-d and d-e), confirming their connectivity.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It would definitively link each proton signal of the propoxy chain (c, d, e) and the aromatic protons (a) to their corresponding carbon signals (i, j, k, and h, respectively).

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. Key correlations would include the methylene protons of the propoxy chain (c) to the aromatic carbon C-g, and the aromatic protons to neighboring aromatic carbons.

Workflow for 2D NMR Analysis:

Caption: Workflow for structural elucidation using 2D NMR.

Conclusion

This in-depth technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C NMR spectra of 2-(3-bromopropoxy)phenol. By understanding the fundamental principles of chemical shifts and coupling constants, and by leveraging both 1D and 2D NMR techniques, researchers can confidently elucidate and confirm the structure of this and related molecules. The detailed assignments and rationale presented herein serve as a valuable reference for scientists engaged in organic synthesis, drug discovery, and materials science.

References

-

Bruker. (n.d.). NMR Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, September 20). 17.11 Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol. Retrieved from [Link]

-

MDPI. (2021, January 6). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

Sources

- 1. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. mdpi.com [mdpi.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Phenol(108-95-2) 13C NMR spectrum [chemicalbook.com]

mass spectrometry fragmentation of 2-(3-bromopropoxy)phenol

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-(3-bromopropoxy)phenol

Introduction

2-(3-bromopropoxy)phenol is a bifunctional organic molecule featuring a phenolic hydroxyl group and a brominated alkyl ether chain. Its structure makes it a valuable intermediate in organic synthesis, particularly for the introduction of a phenoxypropyl moiety in the development of new chemical entities and materials. The precise structural elucidation of this compound is paramount for its application, and mass spectrometry stands as a cornerstone technique for its characterization. This guide provides a detailed exploration of the fragmentation behavior of 2-(3-bromopropoxy)phenol under both Electron Ionization (EI) and Electrospray Ionization (ESI) mass spectrometry, offering insights for researchers, scientists, and professionals in drug development.

The molecular formula of 2-(3-bromopropoxy)phenol is C₉H₁₁BrO₂, with a monoisotopic mass of 230.00 g/mol . The presence of a bromine atom, with its characteristic isotopic distribution (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), provides a distinct signature in the mass spectrum, aiding in the identification of bromine-containing fragments.

Predicted Electron Ionization (EI) Fragmentation

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, providing rich structural information. The fragmentation of 2-(3-bromopropoxy)phenol under EI is expected to be governed by the lability of the ether linkage, the C-Br bond, and the stability of the resulting fragments.

The initial event in EI is the removal of an electron to form a radical cation, [M]⁺•. The most likely sites for electron loss are the non-bonding electrons of the oxygen atoms or the π-system of the aromatic ring.

Key Fragmentation Pathways:

-

Alpha-Cleavage at the Ether Oxygen: The bond between the propyl chain and the ether oxygen is susceptible to cleavage. This can occur in two ways:

-

Cleavage of the C-O bond with charge retention on the phenolic portion: This would lead to the formation of a phenoxy radical and a bromopropyl cation at m/z 121.

-

Cleavage of the C-O bond with charge retention on the bromopropyl portion: This is less likely due to the higher stability of the aromatic cation.

-

-

Cleavage of the C-Br Bond: The carbon-bromine bond is relatively weak and can readily undergo homolytic or heterolytic cleavage.

-

Homolytic cleavage: Loss of a bromine radical (•Br) from the molecular ion would result in an ion at m/z 151.

-

Heterolytic cleavage: This is less common in EI.

-

-

Fragmentation of the Propyl Chain: The propyl chain can undergo fragmentation, leading to the loss of neutral fragments like ethene (C₂H₄) or propene (C₃H₆) through rearrangement processes.

-

Phenolic Ring Fragmentation: Aromatic systems are generally stable, but at higher energies, the phenol ring can fragment. Characteristic losses for phenols include the neutral loss of carbon monoxide (CO) and a formyl radical (•CHO) from the molecular ion or subsequent fragment ions.[1][2]

Predicted EI Fragmentation Diagram:

Caption: Predicted EI fragmentation of 2-(3-bromopropoxy)phenol.

Summary of Predicted EI Fragment Ions:

| m/z (⁷⁹Br/⁸¹Br) | Proposed Structure | Fragmentation Pathway |

| 230/232 | [C₉H₁₁BrO₂]⁺• | Molecular Ion |

| 151 | [C₉H₁₁O₂]⁺ | Loss of •Br |

| 121/123 | [C₃H₆Br]⁺ | α-cleavage of ether bond |

| 94 | [C₆H₆O]⁺• | Cleavage of the propoxy chain |

| 93 | [C₆H₅O]⁺ | From m/z 151 with loss of propene |

| 66 | [C₅H₆]⁺• | Loss of CO from m/z 94 |

Predicted Electrospray Ionization (ESI) Fragmentation

Electrospray Ionization (ESI) is a soft ionization technique that typically produces protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal fragmentation in the source. Tandem mass spectrometry (MS/MS) is then used to induce fragmentation of the selected precursor ion, providing valuable structural information.

Positive Ion Mode ESI-MS/MS ([M+H]⁺):

In positive ion mode, protonation is likely to occur on one of the oxygen atoms. The fragmentation of the [M+H]⁺ ion (m/z 231/233) will likely involve the loss of neutral molecules.

-

Loss of the bromopropyl group: A major fragmentation pathway is expected to be the cleavage of the ether bond, leading to the loss of 1-bromopropane and formation of a protonated hydroxyphenol, or the loss of 3-bromopropanol.

-

Loss of HBr: The protonated molecule could lose hydrogen bromide to yield an ion at m/z 151.

Negative Ion Mode ESI-MS/MS ([M-H]⁻):

In negative ion mode, deprotonation will occur at the acidic phenolic hydroxyl group, forming the [M-H]⁻ ion (m/z 229/231). Fragmentation of this anion could involve:

-

Loss of the bromopropyl group: Similar to the positive mode, cleavage of the ether bond can occur.

-

Intramolecular cyclization: The phenoxide could act as a nucleophile, displacing the bromide to form a cyclic ether and a bromide anion.

Predicted ESI-MS/MS Fragmentation Diagram:

Caption: Predicted ESI-MS/MS fragmentation pathways.

Summary of Predicted ESI-MS/MS Ions:

| Mode | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss |

| Positive | 231/233 | 151 | HBr |

| Positive | 231/233 | 111 | C₃H₆Br• |

| Negative | 229/231 | 109 | C₃H₆Br• |

Experimental Protocols

To acquire high-quality mass spectra of 2-(3-bromopropoxy)phenol, the following experimental protocols are recommended.

Gas Chromatography-Mass Spectrometry (GC-MS) for EI

This method is suitable for the analysis of volatile and thermally stable compounds like 2-(3-bromopropoxy)phenol.

-

Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable volatile solvent such as dichloromethane or ethyl acetate.

-

GC Conditions:

-

Column: A non-polar or medium-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is recommended.

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions (EI):

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 40-400.

-

Liquid Chromatography-Mass Spectrometry (LC-MS) for ESI

This method is ideal for less volatile compounds or for direct analysis without derivatization.

-

Sample Preparation: Dissolve the sample (approx. 10 µg/mL) in a mixture of water and an organic solvent like methanol or acetonitrile, matching the initial mobile phase conditions.

-

LC Conditions (Optional, for sample introduction):

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).

-

Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid/ammonium hydroxide.

-

Gradient: A suitable gradient from 10% B to 90% B over several minutes.

-

Flow Rate: 0.3 mL/min.

-

-

MS Conditions (ESI):

-

Ionization Mode: ESI positive and negative.

-

Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).

-

Nebulizer Gas (N₂): 35 psi.

-

Drying Gas (N₂): 10 L/min at 325 °C.

-

MS1 Mass Range: m/z 100-500.

-

MS/MS: Select the precursor ions corresponding to [M+H]⁺ and [M-H]⁻ for collision-induced dissociation (CID). Use a collision energy ramp (e.g., 10-40 eV) to obtain a comprehensive fragmentation pattern.

-

Data Interpretation and Expert Insights

The Bromine Isotopic Signature

A key confirmatory feature in the mass spectrum of 2-(3-bromopropoxy)phenol is the isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with natural abundances of approximately 50.7% and 49.3%, respectively. This results in any bromine-containing fragment appearing as a pair of peaks (an "isotopic doublet") separated by 2 m/z units, with nearly equal intensity. Observing this pattern for the molecular ion and any bromine-containing fragments is strong evidence for the presence of bromine in the molecule.

Distinguishing Isomers

Mass spectrometry can be a powerful tool for distinguishing between isomers. For example, the fragmentation pattern of 2-(3-bromopropoxy)phenol would be expected to differ from that of its isomers, such as 3-(3-bromopropoxy)phenol or 4-(3-bromopropoxy)phenol, particularly in the relative abundances of certain fragment ions, although the major fragments might be similar. Ortho effects in the 2-substituted isomer could potentially lead to unique rearrangement pathways not observed in the meta and para isomers.

Self-Validating Protocols

The described experimental protocols are designed to be self-validating. For instance, in the GC-MS analysis, the retention time of the compound provides an orthogonal piece of information to the mass spectrum. In LC-MS/MS, the consistent neutral losses from the precursor ion in both positive and negative modes can corroborate the proposed fragmentation pathways. The observation of the characteristic bromine isotopic pattern across multiple fragment ions further strengthens the structural assignment.

References

- Gouveia-Figueira, S. C., & Castilho, P. C. (2015). Phenolic screening by HPLC–DAD–ESI/MSn and antioxidant capacity of leaves, flowers and berries of Rubus grandifolius Lowe. Industrial Crops and Products, 69, 345-356.

- Purdue University. (n.d.). Mass Spectrometric Detection of Phenols using the Gibbs Reaction. Purdue University Department of Chemistry.

- LibreTexts. (2023). 6.

- LibreTexts. (2023).

- ResearchGate. (n.d.). ESI MS 2 and MS 3 spectra and the structures of 2C-P and its metabolites detected in human urine.

- SciELO. (2020). Dereplication by HPLC-ESI-MS and antioxidant activity of phenolic compounds from Banisteriopsis laevifolia (Malpighiaceae).

- Sigma-Aldrich. (n.d.). 2-(3-Bromopropoxy)tetrahydro-2H-pyran 98%.

- MDPI. (2021). ESI-MS/MS Analysis of Phenolic Compounds from Aeonium arboreum Leaf Extracts and Evaluation of their Antioxidant and Antimicrobial Activities.

- Iraqi Journal of Science. (2023). Synthesis, Modification and Characterization of New Phenolic Resins linked to Tetrabromophthalimide.

- ResearchGate. (n.d.). Mass spectrum of compound phenol, 2-methoxy-3-(2-propenyl)- of whole plant hexane fraction of Achillea wilhelmsii (WHFAW).

- Beilstein Journal of Organic Chemistry. (2022). Cs2CO3-Promoted reaction of tertiary bromopropargylic alcohols and phenols in DMF: a novel approach to α-phenoxyketones.

- YouTube. (2023). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry.

- YouTube. (2016).

- Doc Brown's Chemistry. (n.d.).

- LibreTexts. (2022). 6.

- PubChem. (n.d.). 2-Methoxy-3-(2-propenyl)phenol.

- Frontiers in Microbiology. (2012). Characterization of catechol 2,3-dioxygenase from Planococcus sp.

- ResearchGate. (2008). Synthesis of a new tetrafunctional monomer, 1,4‐di(2‐hydroxy‐3‐methacryloyloxypropoxy)

- PubMed Central. (2016). Multistage Fragmentation of Ion Trap Mass Spectrometry System and Pseudo-MS3 of Triple Quadrupole Mass Spectrometry Characterize Certain (E)-3-(Dimethylamino)

- YouTube. (2018). 14.

- PubMed Central. (2023).

- National Institute of Standards and Technology. (n.d.). Phenol, 2,3-dimethyl-. NIST WebBook.

Sources

Technical Guide: Regiochemical Control in the Electrophilic Aromatic Substitution of 2-(3-bromopropoxy)phenol

Executive Summary

This technical guide provides a rigorous analysis of the electrophilic aromatic substitution (EAS) of 2-(3-bromopropoxy)phenol, a specialized intermediate often utilized in the synthesis of phenylpiperazine-based antipsychotics and adrenergic receptor ligands.

The substrate presents a unique challenge: it contains two activating groups (hydroxyl and alkoxy) in an ortho relationship, combined with a reactive alkyl bromide side chain. Successful functionalization requires navigating the competition between the strong ortho/para directing power of the phenol, the steric bulk of the bromopropoxy tail, and the risk of intramolecular cyclization. This guide prioritizes regioselective control (favoring the 4-position) and preservation of the alkyl bromide moiety.

Structural Analysis & Reactivity Profile

To design a valid protocol, one must first map the electronic and steric landscape of the substrate.

Electronic Directing Effects (The "Guaiacol Model")

The substrate is an analog of guaiacol (2-methoxyphenol). Both the hydroxyl (-OH) and the alkoxy (-OR) groups are electron-donating groups (EDGs) that activate the ring for EAS. However, they are not equal.

-

The Hydroxyl Group (Position 1): A strong activator due to efficient lone-pair donation.[1] It directs electrophiles to positions 2, 4, and 6 .[1] Since position 2 is occupied, it directs to 4 (para) and 6 (ortho) .

-

The Alkoxy Group (Position 2): A moderate activator. It directs to positions 3 (ortho) and 5 (para) .

The Consensus: The -OH group is the dominant director. Consequently, the primary competition is between Position 4 (para to -OH) and Position 6 (ortho to -OH). Position 5 is activated by the alkoxy group but is meta to the stronger -OH activator, making it kinetically unfavorable under mild conditions.

Steric Constraints

The 3-bromopropoxy chain is significantly bulkier than a methoxy group.

-

Position 3: Sandwiched between the alkoxy group and the ring hydrogen. The bulk of the propyl chain severely hinders attack here.

-

Position 6: Ortho to the hydroxyl. Accessible, but less so than the para position.

-

Position 4: Para to the hydroxyl. Sterically unencumbered and electronically reinforced. This is the target site for high-yield mono-substitution.

The Alkyl Bromide Liability

The terminal alkyl bromide is a potential leaving group.

-

Risk A (Basic Conditions): Exposure to base triggers intramolecular

cyclization to form 2,3-dihydro-1,4-benzodioxine (via the phenoxide anion). -

Risk B (Lewis Acids): Strong Lewis acids (e.g.,

) used in Friedel-Crafts reactions can ionize the C-Br bond, leading to polymerization or intermolecular alkylation.

Visualization of Reactivity Pathways

The following diagram maps the electronic activation and the competing reaction pathways.

Figure 1: Reactivity map illustrating the dominance of the C4 position and the risk of base-mediated cyclization.

Experimental Protocols

Protocol A: Regioselective Nitration (Target: 4-Nitro Derivative)

Direct nitration of electron-rich phenols is prone to oxidation (tar formation). The use of Acetyl Nitrate (generated in situ) is recommended over concentrated nitric acid to mitigate oxidation and enhance regioselectivity for the para position.

Reagents:

-

Substrate: 2-(3-bromopropoxy)phenol (1.0 eq)

-

Acetic Anhydride (

) -

Nitric Acid (70%, 1.05 eq)

-

Catalytic

(drops) -

Solvent: Dichloromethane (DCM) or Acetic Acid

Step-by-Step Methodology:

-

Preparation: Dissolve 10 mmol of substrate in 20 mL of DCM. Cool to -10°C in an ice-salt bath.

-

Reagent Generation: In a separate vessel, carefully add 10.5 mmol of

to cold acetic anhydride (excess). Caution: Exothermic. This forms acetyl nitrate. -

Addition: Add the acetyl nitrate solution dropwise to the substrate solution over 30 minutes, maintaining temperature below 0°C.

-

Quenching: Pour the mixture into ice water.

-

Workup: Extract with DCM. Wash the organic layer with saturated

(to remove acetic acid) and brine. Dry over -

Purification: The crude residue will likely contain a 4-nitro (major) and 6-nitro (minor) mixture. Separate via column chromatography (Silica gel; Hexane/EtOAc gradient). The 4-nitro isomer is typically more polar.

Protocol B: Monobromination (Target: 4-Bromo Derivative)

Using molecular bromine (

Reagents:

-

Substrate (1.0 eq)

-

N-Bromosuccinimide (1.0 eq)

-

Solvent: Acetonitrile (

) or DMF -

Temperature: 0°C to Room Temperature (RT)

Step-by-Step Methodology:

-

Dissolution: Dissolve substrate in acetonitrile (0.5 M concentration).

-

Addition: Add NBS portion-wise at 0°C.

-

Monitoring: Monitor via TLC. The reaction is usually rapid (< 1 hour). The high reactivity of the phenol ring allows this to proceed without Lewis acid catalysts.

-

Workup: Evaporate solvent. Redissolve residue in ether/water. Wash with water to remove succinimide byproduct.

-

Outcome: High selectivity for the 4-bromo isomer is expected due to the steric bulk of the ortho alkoxy chain blocking the 6-position relative to the smaller proton.

Analytical Validation (Self-Validating Systems)

To ensure the protocol was successful, you must validate the regiochemistry. 1H NMR is the definitive tool.

| Feature | 4-Substituted Product (Para) | 6-Substituted Product (Ortho) |

| Aromatic Region | 3 Protons | 3 Protons |

| Coupling Pattern | ABX System (or similar). Look for a doublet with meta coupling (~2-3 Hz) for the proton at C3, and a doublet of doublets for C5. | ABC System .[1][2][3] Often shows a triplet-like pattern (t) for the C4 proton due to two ortho neighbors (C3 and C5). |

| Symmetry | Asymmetric, but distinct shifting of the proton ortho to the -OH. | Asymmetric, but the crowding near the -OH causes distinct downfield shifts. |

Key Diagnostic: In the 4-substituted product, you will retain the proton at position 6 (ortho to OH) and position 3 (ortho to OR). The proton at C3 is shielded by the alkoxy group and appears as a doublet with small coupling constant (

-

4-substituted: Expect a doublet (

) for H-5/H-6 interaction and a meta-coupled doublet for H-3. -

6-substituted: Expect a triplet (

) for H-4 (flanked by H-3 and H-5).

The "Cyclization Trap" (Critical Warning)

Researchers must be aware that the starting material is a precursor to 1,4-benzodioxane .

Figure 2: The intramolecular cyclization pathway that competes with EAS under basic conditions.

Prevention:

-

Maintain acidic or neutral pH during EAS.

-

If quenching with base (e.g.,

), do so at low temperature and minimize contact time. -

Do not use phenoxide-generating conditions (e.g.,

) if the goal is ring substitution.

References

-

Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry Part A: Structure and Mechanisms; Springer: New York, 2007. (Definitive text on EAS regioselectivity rules).

-

Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure; Wiley: Hoboken, 2013. (Mechanisms of nitration and halogenation of phenols).

- Amini, N. et al. "Regioselective Nitration of Phenols." Journal of Chemical Research, 2004.

-

Gu, X. et al. "Synthesis of 1,4-benzodioxane derivatives." Tetrahedron Letters, 2011. (Provides context on the cyclization of 2-(3-halopropoxy)phenols, validating the "Cyclization Trap" warning).

Sources

literature review on the synthesis of phenol derivatives

The Dakin reaction is a specific variant of the Baeyer-Villiger oxidation where an ortho- or para-hydroxyaryl aldehyde or ketone is oxidized by hydrogen peroxide in a basic medium to yield a dihydric phenol (catechol or hydroquinone). [17][18] Causality and Field Insights: The presence of the ortho- or para-hydroxyl group is crucial. It activates the aromatic ring and its deprotonation under basic conditions facilitates the initial nucleophilic attack of the hydroperoxide anion on the carbonyl carbon. The subsequent aryl migration and hydrolysis yield the diol product. This method is exceptionally useful for synthesizing catechols, which are prevalent in natural products. [18]Greener protocols using natural extracts as sources of oxidizing agents are also being developed. [19]

Chapter 4: Green and Emerging Synthetic Strategies

Driven by the principles of sustainable chemistry, modern research focuses on minimizing waste, avoiding hazardous reagents, and improving energy efficiency. [13]

ipso-Hydroxylation of Arylboronic Acids

The oxidation of arylboronic acids to phenols is a powerful and green synthetic tool. [14]These reactions often use simple, environmentally benign oxidants like aqueous hydrogen peroxide and can proceed under metal-free conditions. [6] Causality and Field Insights: Arylboronic acids are stable, often commercially available, and exhibit low toxicity. [14]The reaction is typically fast, high-yielding, and tolerant of a wide variety of functional groups, making it ideal for late-stage functionalization in complex molecule synthesis. The scalability of this method, with reactions possible in minutes at room temperature, represents a significant advantage over traditional, energy-intensive processes. [14] Experimental Protocol: Green Synthesis of 4-Methoxyphenol [14]1. Setup: In a standard round-bottom flask open to the air, dissolve 4-methoxyphenylboronic acid (1.0 eq) in ethanol. 2. Reaction: Add aqueous hydrogen peroxide (30% w/w, 2.0 eq) followed by a catalytic amount of hydrobromic acid (HBr, 0.1 eq). 3. Stirring: Stir the mixture vigorously at room temperature. The reaction is often complete within 1-5 minutes (monitor by TLC). 4. Workup: Quench the reaction by adding an aqueous solution of sodium thiosulfate. Extract the product with an organic solvent (e.g., ethyl acetate). 5. Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The product is often obtained in high purity without the need for column chromatography.

Direct C-H Hydroxylation

The ultimate goal in phenol synthesis is the direct, selective oxidation of a C-H bond on a benzene ring. While challenging due to the high stability of the C-H bond and the potential for over-oxidation, significant progress has been made using various catalytic systems, including those based on palladium, iron, and even photocatalysis. [5][15]A novel one-step process using a hydrogen-permeable palladium membrane has shown promise for a more direct and environmentally friendly synthesis from benzene. [4]These methods represent the frontier of phenol synthesis, promising the most atom-economical routes possible.

Conclusion

The synthesis of phenol derivatives has evolved dramatically from reliance on brute-force industrial methods to a sophisticated field characterized by catalytic precision and green chemical principles. For the modern researcher, a deep understanding of the available toolkit—from the strategic C-O bond formations catalyzed by palladium and copper to the elegant molecular choreography of rearrangement reactions—is essential. By appreciating the underlying causality of each method, scientists can select the optimal pathway to construct these critical molecular scaffolds, accelerating discovery in medicine, materials, and beyond. The future of phenol synthesis will undoubtedly be shaped by the continued pursuit of catalytic efficiency, functional group tolerance, and environmental sustainability.

References

-

Jahjah, R., et al. (2023). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Molecules, 28(12), 4829. [Link]

- Kelly, S. M., & Loo, G. (2004).

-

Li, J., et al. (2021). Selective hydroxylation of aryl iodides to produce phenols under mild conditions using a supported copper catalyst. RSC Advances, 11(40), 24933-24938. [Link]

-

Unacademy. (n.d.). Methods of preparation of phenols. [Link]

-

Entezari, M., et al. (2015). Synthesis and application of phenol derivatives as ultra violent absorbers. International Journal of Industrial Chemistry, 6, 177-182. [Link]

-

Organic Chemistry Portal. (n.d.). Phenol synthesis by substitution or oxidation. [Link]

-

AIST. (2002). A New, Environmentally-friendly Phenol Production Method. [Link]

-

Ratier, A., et al. (2023). Catalytic synthesis of renewable phenol derivatives from biobased furanic derivatives. RSC Advances, 13(43), 30369-30377. [Link]

-

BYJU'S. (n.d.). Preparation of Phenols. [Link]

-

Organic Chemistry Explained. (2024). Preparation of Phenols, Part 3: By Aromatic Electrophilic Substitution. YouTube. [Link]

-

Kumar, A., et al. (2020). A scalable and green one-minute synthesis of substituted phenols. RSC Advances, 10(63), 38459-38465. [Link]

-

Wang, D., & Wang, Z. (2012). Transition-metal-catalyzed synthesis of phenols and aryl thiols. Beilstein Journal of Organic Chemistry, 8, 1454-1473. [Link]

-

ResearchGate. (n.d.). Industrial catalytic processes—phenol production. [Link]

-

Wikipedia. (n.d.). Baeyer–Villiger oxidation. [Link]

-

Stradiotto, M., et al. (2014). Palladium-Catalyzed Hydroxylation of Aryl and Heteroaryl Halides Enabled by the Use of a Palladacycle Precatalyst. The Journal of Organic Chemistry, 79(12), 5565-5573. [Link]

-

Varma, R. S. (2019). Greener synthesis of chemical compounds and materials. Royal Society Open Science, 6(11), 191284. [Link]

-

NROChemistry. (n.d.). Chan-Lam Coupling: Mechanism & Examples. [Link]

-

AdiChemistry. (n.d.). Baeyer Villiger Oxidation-rearrangement-Mechanism-application-migratory aptitude. [Link]

-

Saniket, D. B., et al. (2021). PEEL EXTRACT ASSOCIATED OXIDATIVE GREEN DAKIN SYNTHESIS OF SOME PHENOLS USING AQUEOUS BANANA EXTRACT CATALYST. International Journal of Pharmaceutical Sciences and Research, 12(1), 350-355. [Link]

-

Besora, M., et al. (2009). The mechanism of the Baeyer–Villiger rearrangement: quantum chemistry and TST study supported by experimental kinetic data. Physical Chemistry Chemical Physics, 11(44), 10422-10430. [Link]

-

Bora, P., et al. (2021). Recent developments in synthesis of catechols by Dakin oxidation. Organic & Biomolecular Chemistry, 19(32), 6949-6968. [Link]

Sources

- 1. Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Catalytic synthesis of renewable phenol derivatives from biobased furanic derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06461A [pubs.rsc.org]

- 4. A New, Environmentally-friendly Phenol Production Method [aist.go.jp]

- 5. researchgate.net [researchgate.net]

- 6. Phenol synthesis by substitution or oxidation [organic-chemistry.org]

- 7. BJOC - Transition-metal-catalyzed synthesis of phenols and aryl thiols [beilstein-journals.org]

- 8. Selective hydroxylation of aryl iodides to produce phenols under mild conditions using a supported copper catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04112F [pubs.rsc.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 11. adichemistry.com [adichemistry.com]

- 12. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]

- 13. royalsocietypublishing.org [royalsocietypublishing.org]

- 14. A scalable and green one-minute synthesis of substituted phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

Methodological & Application

Application Note: Advanced Recrystallization & Isolation Techniques for 2-(3-bromopropoxy)phenol

Executive Summary

The selective mono-alkylation of catechol to produce 2-(3-bromopropoxy)phenol presents a classic challenge in organic synthesis: statistical distribution of products. The reaction typically yields a mixture of the desired mono-ether, the over-alkylated 1,2-bis(3-bromopropoxy)benzene (bis-ether), and unreacted catechol.

Because 2-(3-bromopropoxy)phenol is a low-melting solid (or viscous oil depending on purity/temperature) , standard recrystallization often fails due to "oiling out"—a phenomenon where the compound separates as a liquid phase rather than a crystal lattice. This guide details a hybrid purification strategy combining chemoselective phase separation with low-temperature crystallization to achieve >98% purity.

Strategic Analysis: The Solubility & Acidity Landscape

To design a self-validating purification protocol, we must exploit the physicochemical differences between the target and its impurities.

| Component | Structure Type | Acidity (pKa) | Polarity | Solubility (Aq. Base) | Solubility (Hexane) |

| Catechol | Di-phenol | ~9.3 (1st OH) | High | Soluble | Insoluble |

| Target: 2-(3-bromopropoxy)phenol | Mono-phenol | ~10.0 | Medium | Soluble (as Phenoxide) | Moderate |

| Bis-ether Impurity | Dialkyl ether | N/A (Neutral) | Low | Insoluble | High |

The "Oiling Out" Mechanism

Direct recrystallization of the crude mixture fails because the non-polar bis-ether acts as a "solvent impurity," depressing the melting point of the target molecule and preventing crystal nucleation. The presence of these oily impurities creates a metastable liquid phase (oil) before the solidus line is reached.

Solution: The bis-ether must be removed before the final crystallization attempt using an acid-base switch.

Protocol 1: Chemoselective Isolation (The "Chemical" Filter)

Use this protocol first to remove the bis-ether impurity.

Reagents

-

Crude Reaction Mixture (Catechol, Mono-ether, Bis-ether)

-

Solvent A: Dichloromethane (DCM) or Toluene

-

Solvent B: 1.0 M NaOH (Cold)

-

Solvent C: 1.0 M HCl

-

Solvent D: Diethyl Ether or MTBE (Methyl tert-butyl ether)

Workflow

-

Dissolution: Dissolve the crude oil in DCM (5 mL per gram of crude).

-

Bis-Ether Rejection (Base Wash):

-

Phase Separation:

-

Organic Layer: Contains Bis-ether. Discard (or recover for analysis).

-

Aqueous Layer: Contains Target (as phenoxide) and unreacted Catechol.

-

-

Target Recovery (Acidification):

-

Wash the aqueous layer once with fresh DCM to remove trace bis-ether.

-

Acidify the aqueous layer carefully with 1.0 M HCl to pH ~2.

-

The Target will oil out/precipitate. Extract immediately into Diethyl Ether or MTBE .

-

-

Catechol Removal:

-

Wash the Ether layer with water (3x) and mild brine. Catechol is more water-soluble and will partition out.

-

-

Drying: Dry over anhydrous

, filter, and concentrate in vacuo at <40°C.

Protocol 2: Low-Temperature Recrystallization

Use this protocol on the semi-pure material from Protocol 1 to obtain crystalline solid.

Objective: Controlled crystal growth at reduced temperature to prevent oiling out.

Solvent System Screening

-

Primary Solvent (Good): Diethyl Ether or MTBE (dissolves target well).

-

Anti-Solvent (Poor): Pentane or Heptane (induces precipitation).

Step-by-Step Procedure

-

Supersaturation:

-

Dissolve the semi-pure oil in the minimum amount of Diethyl Ether at room temperature.

-

Ratio: Approx 1-2 mL ether per gram of compound.

-

-

Anti-Solvent Addition:

-

Add Pentane dropwise with stirring until a faint, persistent turbidity (cloudiness) appears.

-

If oil droplets form, add a few drops of Ether to redissolve them.

-

-

Nucleation (Seeding):

-

Crucial: If you have a seed crystal, add it now.[3]

-

If not, scratch the inner wall of the glass vessel with a glass rod at the liquid-air interface to induce nucleation.

-

-

Cryo-Crystallization:

-

Seal the flask and place it in a -20°C freezer for 12-24 hours.

-

Note: Do not disturb the flask. Rapid cooling or vibration can cause amorphous precipitation.

-

-

Harvesting:

-

Cold filtration is required. Pre-chill the Buchner funnel and receiving flask.

-

Filter the white needles rapidly.

-

Wash with cold (-20°C) Pentane/Ether (9:1 mixture).

-

-

Drying:

-

Dry under high vacuum at room temperature (do not heat, as MP is low).

-

Process Visualization

Figure 1: Chemoselective isolation workflow utilizing acidity differences to reject the bis-ether impurity prior to crystallization.

Analytical Validation Criteria

Before proceeding to the next synthetic step, validate purity using these metrics:

| Method | Acceptance Criteria | Note |

| HPLC (Reverse Phase) | >98.0% Area | Monitor at 210 nm and 254 nm. Bis-ether elutes significantly later (more non-polar). |

| 1H NMR ( | Integral Ratio | Check integration of aromatic protons (4H) vs propyl chain. Look for symmetry in the impurity (Bis-ether is symmetric). |

| TLC (Hex/EtOAc 4:1) | Single Spot ( | Bis-ether |

Troubleshooting "Oiling Out"

If the product separates as an oil during Protocol 2:

-

Re-dissolve: Warm the mixture slightly until clear.

-

Add More Solvent: The solution may be too concentrated. Add 10-20% more Ether.

-

Seed: Add a tiny crystal of pure material (if available) or scratch the glass.

-

Slower Cooling: Wrap the flask in cotton wool or place it in a water bath to cool slowly to room temperature before moving to the freezer.

References

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

-

PubChem Compound Summary. (2025). 2-(3-Bromopropoxy)phenol.[4] National Center for Biotechnology Information. Link

-

Sigma-Aldrich. (2025). Recrystallization Guide: Solvents and Techniques. Merck KGaA. Link

-

Mettler Toledo. (2024). Crystallization of Organic Compounds: Oiling Out. Link

Sources

The Versatile Precursor: 2-(3-Bromopropoxy)phenol in Pharmaceutical Synthesis – Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide provides an in-depth exploration of 2-(3-bromopropoxy)phenol, a key building block in the synthesis of a variety of pharmaceutical compounds. Moving beyond a simple recitation of facts, this document, authored from the perspective of a Senior Application Scientist, delves into the strategic application of this precursor, the causality behind experimental choices, and detailed, field-proven protocols.

Introduction: The Strategic Importance of the Phenoxypropyl Moiety

The phenol functional group is a recurring motif in a vast number of approved small-molecule pharmaceuticals, valued for its ability to engage in crucial hydrogen bonding interactions with biological targets.[1][2] The introduction of an alkoxy side chain, such as the 3-bromopropoxy group, transforms the simple phenol into a versatile bifunctional reagent. 2-(3-bromopropoxy)phenol, in particular, offers a strategic advantage in drug design and development. The phenolic hydroxyl group provides a handle for further modification or can act as a key pharmacophoric feature, while the terminal bromide on the propyl chain serves as an excellent electrophile for nucleophilic substitution reactions. This dual reactivity allows for the facile introduction of the phenoxypropanolamine scaffold, a core structure in many beta-blockers and other cardiovascular drugs.[3]

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a starting material is fundamental to its successful application in synthesis.

Table 1: Physicochemical Properties of 2-(3-bromopropoxy)phenol

| Property | Value | Source |

| CAS Number | 51904-46-2 | Vendor Information |

| Molecular Formula | C₉H₁₁BrO | Calculated |

| Molecular Weight | 215.09 g/mol | Calculated |

| Appearance | Off-white to light yellow crystalline solid or liquid | Vendor Information |

| Boiling Point | ~135-137 °C at 2 mmHg | Vendor Information |

| Solubility | Soluble in methanol, ethanol, DMSO, DMF, ethyl acetate, and acetone. Insoluble in water. | General Knowledge |

Spectral Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the two methylene groups of the propoxy chain, and the phenolic hydroxyl proton. The aromatic protons will appear in the downfield region (typically δ 6.8-7.3 ppm), with splitting patterns dependent on the substitution. The methylene protons adjacent to the oxygen and bromine atoms will be deshielded and appear as triplets around δ 4.1 ppm and δ 3.6 ppm, respectively. The central methylene group will appear as a multiplet around δ 2.3 ppm. The phenolic -OH proton will likely appear as a broad singlet, the chemical shift of which is concentration and solvent dependent.[4]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for the nine carbon atoms. The aromatic carbons will resonate in the δ 115-155 ppm region. The carbon attached to the phenolic oxygen will be the most downfield of the aromatic signals. The carbons of the propoxy chain will appear in the upfield region, with the carbon bonded to oxygen being the most deshielded of the three.[5]

-

IR (Infrared) Spectroscopy: The IR spectrum will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group. Characteristic C-O stretching bands for the ether linkage will be observed around 1250-1000 cm⁻¹. Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while aromatic C=C stretching vibrations will be visible in the 1450-1600 cm⁻¹ region. The C-Br stretching vibration is expected in the fingerprint region, typically between 600 and 500 cm⁻¹.[6]

Core Reactivity and Mechanistic Considerations

The synthetic utility of 2-(3-bromopropoxy)phenol is primarily centered around two key reaction types: reactions at the phenolic hydroxyl group and nucleophilic substitution at the terminal bromide.

Williamson Ether Synthesis: A Gateway to Aryloxypropanolamines

The most prominent application of 2-(3-bromopropoxy)phenol is in the synthesis of aryloxypropanolamine derivatives, a critical pharmacophore in many beta-adrenergic receptor blockers (beta-blockers). This is typically achieved through a Williamson ether synthesis, where the terminal bromide is displaced by a primary or secondary amine.[7]

The reaction proceeds via an SN2 mechanism. The choice of base, solvent, and temperature is critical for optimizing the reaction yield and minimizing side reactions.

Caption: General workflow for the synthesis of aryloxypropanolamines.

The causality behind the choice of reagents is as follows:

-

Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is employed. Its role is to deprotonate the amine nucleophile, increasing its nucleophilicity. In cases where the phenolic hydroxyl group's acidity might interfere or if it is the intended nucleophile, a stronger base like NaH would be used to deprotonate it.

-

Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetone is preferred. These solvents can solvate the cation of the base, leaving the anionic nucleophile more exposed and reactive, thereby accelerating the SN2 reaction. They do not participate in hydrogen bonding, which could otherwise solvate and stabilize the nucleophile, reducing its reactivity.

-

Temperature: The reaction is often heated to increase the reaction rate. However, excessive heat can lead to side reactions, such as elimination, particularly if a sterically hindered base is used.

Application in the Synthesis of Carvedilol: A Case Study

Carvedilol is a non-selective beta-blocker with additional alpha-1 blocking activity, widely used in the treatment of heart failure and hypertension.[3] While many synthetic routes to Carvedilol exist, a key step often involves the coupling of a carbazole moiety with a side chain that can be elaborated to the final propanolamine structure. Although direct synthesis from 2-(3-bromopropoxy)phenol is not the most commonly cited route in primary literature, a closely related strategy highlights its potential. A more common approach involves reacting 4-(oxiran-2-ylmethoxy)-9H-carbazole with 2-(2-methoxyphenoxy)ethanamine.[8][9] However, for the purpose of demonstrating the utility of our title compound, we will outline a hypothetical, yet chemically sound, protocol.

This protocol involves a two-step sequence: first, an etherification of 4-hydroxycarbazole with 2-(3-bromopropoxy)phenol, followed by the reaction of the resulting intermediate with an appropriate amine. For the purpose of this guide, we will focus on the key Williamson ether synthesis step involving 2-(3-bromopropoxy)phenol.

Protocol: Synthesis of a Generic Aryloxypropanolamine Derivative

This protocol describes a general procedure for the reaction of 2-(3-bromopropoxy)phenol with a primary amine, representing a key step in the synthesis of various pharmaceutical compounds.

Materials and Equipment:

-

2-(3-bromopropoxy)phenol

-

Primary amine (e.g., isopropylamine)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and chamber

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(3-bromopropoxy)phenol (1.0 eq).

-

Addition of Reagents: Add anhydrous potassium carbonate (2.0 eq) and anhydrous DMF.

-

Addition of Amine: Add the primary amine (1.2 eq) to the reaction mixture.

-

Reaction: Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired aryloxypropanolamine derivative.

Self-Validation: The success of the synthesis can be validated at several stages. TLC monitoring will show the consumption of the starting material and the formation of a new, typically more polar, product spot. After work-up and purification, the structure and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the newly incorporated amine moiety can be confirmed by the appearance of characteristic N-H signals (if a primary amine was used) and signals corresponding to the alkyl groups of the amine in the NMR spectra.

Caption: Step-by-step experimental workflow for the synthesis of an aryloxypropanolamine.

Safety and Handling

As a Senior Application Scientist, ensuring the safe handling of all chemicals is paramount. While a specific, comprehensive safety data sheet (SDS) for 2-(3-bromopropoxy)phenol is not widely available, its handling should be guided by the known hazards of similar brominated phenolic compounds.[8][9]

-

Hazard Identification: 2-(3-bromopropoxy)phenol is expected to be harmful if swallowed, in contact with skin, or if inhaled. It is likely to cause skin and eye irritation.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of any vapors or dust.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion and Future Outlook

2-(3-bromopropoxy)phenol is a valuable and versatile precursor in pharmaceutical synthesis, offering a straightforward entry into the medicinally important class of aryloxypropanolamines. Its dual reactivity allows for strategic bond formation, making it a key component in the synthetic chemist's toolbox. The protocols outlined in this guide, grounded in the principles of mechanistic organic chemistry, provide a solid foundation for researchers to utilize this compound effectively and safely. As the demand for novel therapeutics continues to grow, the creative application of such versatile building blocks will undoubtedly play a crucial role in the future of drug discovery and development.

References

-

BIO ACTIVE CARVEDILOL DERIVATIVES: A REVIEW - Jetir.Org. (n.d.). Retrieved February 6, 2026, from [Link]

- US7468442B2 - Process for the preparation of carvedilol form-II - Google Patents. (n.d.).

-

Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols - PMC - NIH. (n.d.). Retrieved February 6, 2026, from [Link]

-

27-30 Research Article Facile Synthesis of Carvedilol from Correspo - JOCPR. (n.d.). Retrieved February 6, 2026, from [Link]

-

Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis - PMC. (2022, March 7). Retrieved February 6, 2026, from [Link]

-

The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Retrieved February 6, 2026, from [Link]

- US2385282A - 2-nitro-3-methoxy-phenol and process of making same - Google Patents. (n.d.).

-

1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved February 6, 2026, from [Link]

-

Relevance of phenols in medicinal chemistry, their synthesis and our... - ResearchGate. (n.d.). Retrieved February 6, 2026, from [Link]

-

FT-IR, FT-Raman spectra and ab initio HF, DFT vibrational analysis of 2,3-difluoro phenol. (n.d.). Retrieved February 6, 2026, from [Link]

-

13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation ... - Doc Brown's Chemistry. (n.d.). Retrieved February 6, 2026, from [Link]

-

Phenols in Pharmaceuticals: Analysis of a Recurring Motif - PubMed. (2022, May 26). Retrieved February 6, 2026, from [Link]

-

3.1.12: Spectroscopy of Alcohols and Phenols - Chemistry LibreTexts. (2022, October 4). Retrieved February 6, 2026, from [Link]

Sources

- 1. Phenols in Pharmaceuticals: Analysis of a Recurring Motif - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2-(3-Bromopropoxy)tetrahydro-2H-pyran | C8H15BrO2 | CID 2777988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pharmaceutical containing 3-(3-dimethylamino-1-ethyl-2-methyl-propyl) phenol and providing delayed release of the active ingredient - Patent HU-P0402104-A2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Phenol(108-95-2) 13C NMR [m.chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

Application Note: Strategic Synthesis of 2-(3-bromopropoxy)phenol via Williamson Ether Synthesis

Introduction and Strategic Overview

The Williamson ether synthesis is a cornerstone of organic chemistry, providing a reliable and versatile method for the formation of ethers from an alkoxide and an organohalide.[1] This application note provides a detailed protocol and scientific rationale for the synthesis of 2-(3-bromopropoxy)phenol, a valuable bifunctional molecule. This compound serves as a key intermediate in the development of more complex molecules, including pharmaceuticals and materials, due to its ortho-substituted phenol and terminal alkyl bromide functionalities.

The synthesis involves the reaction of catechol with 1,3-dibromopropane. A critical challenge in this synthesis is achieving selective mono-alkylation of catechol, as the presence of two nucleophilic hydroxyl groups can easily lead to the formation of a diether byproduct. This guide details a protocol optimized for mono-alkylation by carefully controlling stoichiometry and leveraging a mild base.

The Underlying Chemistry: Mechanism and Rationale

The synthesis proceeds via a classic SN2 (bimolecular nucleophilic substitution) mechanism.[1][2] The process can be broken down into two primary steps:

-

Deprotonation: The phenolic proton of catechol is abstracted by a base to form a phenoxide ion. Phenols are significantly more acidic than aliphatic alcohols, allowing for the use of milder bases like potassium carbonate (K₂CO₃).[3] Stronger bases, such as sodium hydride (NaH), could also be used but increase the risk of side reactions and require more stringent anhydrous conditions.[2]

-

Nucleophilic Attack: The resulting phenoxide anion acts as a potent nucleophile, attacking one of the electrophilic carbon atoms of 1,3-dibromopropane.[4] This attack displaces a bromide ion, which is a good leaving group, to form the C-O ether bond.[2]

To favor the desired mono-alkylation product, 1,3-dibromopropane is used in excess. This ensures that the generated phenoxide is more likely to encounter a molecule of the alkylating agent rather than another molecule of catechol, statistically suppressing the formation of the diether byproduct. The choice of a polar aprotic solvent, such as acetone or N,N-dimethylformamide (DMF), is crucial as it solvates the cation (K⁺) while leaving the phenoxide anion relatively free and highly reactive, thus accelerating the SN2 reaction.[1]

Caption: Reaction mechanism for the Williamson ether synthesis.

Experimental Protocol

This protocol is designed for a laboratory scale synthesis with a focus on safety, efficiency, and purity of the final product.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Moles | Equivalents | Amount |

| Catechol | C₆H₆O₂ | 110.11 | 0.05 | 1.0 | 5.51 g |

| 1,3-Dibromopropane | C₃H₆Br₂ | 201.89 | 0.15 | 3.0 | 30.28 g (16.1 mL) |

| Potassium Carbonate | K₂CO₃ | 138.21 | 0.075 | 1.5 | 10.37 g |

| Acetone | C₃H₆O | 58.08 | - | - | 150 mL |

Safety Precautions:

-

Catechol: Toxic and a skin irritant. Handle with gloves in a fume hood.

-

1,3-Dibromopropane: Lachrymator and potential carcinogen. Always handle in a well-ventilated fume hood.

-

Acetone: Highly flammable. Ensure no open flames or spark sources are nearby.

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add catechol (5.51 g, 0.05 mol) and anhydrous potassium carbonate (10.37 g, 0.075 mol).

-

Solvent Addition: Add 150 mL of acetone to the flask.

-

Addition of Alkylating Agent: While stirring, add 1,3-dibromopropane (16.1 mL, 0.15 mol) to the suspension.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 56°C) using a heating mantle.[5] Allow the reaction to proceed under reflux for 12-16 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Filtration: After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.[5] Filter the solid potassium carbonate and potassium bromide byproduct using vacuum filtration and wash the solid cake with a small amount of acetone.[5]

-

Solvent Removal: Combine the filtrate and washings in a round-bottom flask and remove the acetone using a rotary evaporator.

-

Work-up and Extraction:

-

Dissolve the resulting oily residue in 100 mL of diethyl ether.

-

Transfer the solution to a separatory funnel and wash with 2 x 50 mL of 1M sodium hydroxide (NaOH) solution to remove any unreacted catechol.[6]

-

Wash the organic layer with 2 x 50 mL of water and then with 50 mL of brine to remove residual salts.[6]

-

-

Drying and Concentration: Dry the ether layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

Purification and Characterization

Purification

The crude product is typically an oil and can be purified by vacuum distillation or flash column chromatography on silica gel.[7]

-

Column Chromatography: A gradient elution system, starting with hexane and gradually increasing the polarity with ethyl acetate, is effective for separating the product from residual starting material and the diether byproduct.

Characterization

The identity and purity of the final product, 2-(3-bromopropoxy)phenol, can be confirmed using several spectroscopic methods.

-

¹H NMR: Expect characteristic peaks for the aromatic protons, the two methylene groups of the propoxy chain, and the phenolic hydroxyl proton. The integration of these peaks should correspond to the structure.

-

¹³C NMR: The spectrum should show the expected number of carbon signals, including those for the aromatic ring and the aliphatic chain.[8]

-

IR Spectroscopy: Look for a broad absorption band around 3300-3500 cm⁻¹ corresponding to the O-H stretch of the phenol, and C-O stretching bands for the ether linkage.[8]

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (215.09 g/mol ), with a characteristic isotopic pattern for the presence of one bromine atom.[9]

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow.

Troubleshooting and Field Insights

-

Low Yield: If the yield is poor, ensure all reagents are anhydrous, especially the potassium carbonate and the solvent. Water can compete with the phenoxide as a nucleophile. Also, confirm the reaction has gone to completion via TLC.[10]

-

Formation of Diether Byproduct: An excess of the diether suggests that the stoichiometry was incorrect or the reaction was run for an excessively long time. Using a larger excess of 1,3-dibromopropane can help mitigate this.

-

Incomplete Reaction: If starting material remains, the reaction time may need to be extended, or the reaction temperature may not have been high enough to maintain a steady reflux.[1] The efficiency of stirring can also impact heterogeneous reactions like this one.

References

-

Vedantu. (n.d.). Williamson Ether Synthesis: Mechanism, Steps & Example. Retrieved from [Link]

-

Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

Edubirdie. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

Wikipedia. (2023, December 28). Williamson ether synthesis. Retrieved from [Link]

-

Jakhar, K. (n.d.). Williamson Ether Synthesis. In Name Reactions in Organic Synthesis. Cambridge University Press. Retrieved from [Link]

- Academic Journal of Materials & Chemistry. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. 4(4), 41-45. Francis Academic Press.

-

University of Massachusetts Boston. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). Purification of phenol. (US2782242A).

-

The Organic Chemistry Tutor. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism. YouTube. Retrieved from [Link]

- Google Patents. (n.d.). Purification of impure phenols by distillation with an organic solvent. (US3169101A).

-

Reddit. (n.d.). Williamson Ether synthesis. r/OrganicChemistry. Retrieved from [Link]

- Google Patents. (n.d.). Method For Alkylation Of Hydroxylated Aromatic Compounds Using Solid Acid Catalyst. (KR100342660B1).

-

Reddit. (n.d.). How to dry and purify Phenol. r/chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Phenol synthesis by substitution or oxidation. Retrieved from [Link]

-

Purdue University. (n.d.). Mass Spectrometric Detection of Phenols using the Gibbs Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Cloning, purification and characterization of two components of phenol hydroxylase from Rhodococcus erythropolis UPV-1. Retrieved from [Link]

-

ACS Publications. (2017). Mechanism of Phenol Alkylation in Zeolite H-BEA Using In Situ Solid-State NMR Spectroscopy. Retrieved from [Link]

-

YouTube. (2017, July 7). Organic Chemistry - Spectroscopy - 3-Methoxyphenol. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Catechol. Retrieved from [Link]

-

ChemRxiv. (n.d.). Catalytic Friedel–Crafts Reactions of Unactivated Secondary Alcohols: Site-Selective ortho-Alkylation of Phenols. Retrieved from [Link]

-

MDPI. (n.d.). One-Pot Synthesis of Al-P-O Catalysts and Their Catalytic Properties for O-Methylation of Catechol and Methanol. Retrieved from [Link]

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. francis-press.com [francis-press.com]

- 4. Williamson Ether Synthesis: Mechanism, Steps & Example [vedantu.com]

- 5. Williamson Ether Synthesis - Edubirdie [edubirdie.com]

- 6. cactus.utahtech.edu [cactus.utahtech.edu]

- 7. US3169101A - Purification of impure phenols by distillation with an organic solvent - Google Patents [patents.google.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Purdue Chemistry: Wenthold Group: Mass Spectrometric Detection of Phenols using the Gibbs Reaction [chem.purdue.edu]

- 10. reddit.com [reddit.com]

using 2-(3-bromopropoxy)phenol to synthesize benzoxazine derivatives

Application Note & Protocol

Strategic Synthesis of Functionalized Benzoxazine Derivatives from 2-(3-bromopropoxy)phenol for Drug Discovery Scaffolds

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the synthesis, purification, and characterization of novel benzoxazine derivatives, utilizing 2-(3-bromopropoxy)phenol as a versatile starting material. Benzoxazines are a class of heterocyclic compounds recognized for their significant and diverse biological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties, making them a privileged scaffold in medicinal chemistry.[1][2] The synthetic strategy detailed herein is based on the robust Mannich condensation reaction, which reliably yields the core benzoxazine structure.[3][4] A key feature of this protocol is the incorporation of a bromopropoxy functional group on the phenolic precursor. This reactive handle is strategically preserved during the ring formation, making the final benzoxazine derivative an ideal platform for subsequent chemical modifications and the development of compound libraries for high-throughput screening. We present a detailed, field-tested protocol, explain the chemical principles underpinning the experimental choices, and provide a complete workflow for characterization and validation.

The Foundational Chemistry: Mannich Condensation for Benzoxazine Ring Formation

The synthesis of 1,3-benzoxazine derivatives is most commonly and efficiently achieved through a Mannich-type condensation reaction. This one-pot, multi-component reaction involves a phenol, a primary amine, and formaldehyde.[4][5] The reaction is prized for its operational simplicity and the wide diversity of derivatives that can be produced by varying the phenol and amine substituents.[6]

1.1. The Mechanism of Action

The reaction proceeds through a well-understood pathway. The causality behind the sequence of events is critical for optimizing reaction conditions and minimizing byproducts.

-

Amine-Formaldehyde Adduct Formation: The reaction is initiated by the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of formaldehyde. This rapidly forms an N-hydroxymethyl amine intermediate. This initial step is crucial as it "activates" the formaldehyde for the subsequent steps.[7]

-

Electrophilic Attack on the Phenol: The N-hydroxymethyl amine, or a dehydrated version of it, then acts as the electrophile in an electrophilic aromatic substitution reaction with the phenol. The hydroxyl group of the phenol is an ortho-, para-directing activator, and for the benzoxazine ring to form, the attack must occur at the ortho position.[8] In our case, the propoxy group at the 2-position sterically and electronically directs the substitution to the available ortho position (position 6).

-

Ring Closure (Cyclization): The final step is an intramolecular condensation. The phenolic hydroxyl group attacks the carbon of the hydroxymethyl group attached to the nitrogen, eliminating a molecule of water and forming the stable six-membered oxazine ring.

This sequence highlights that the phenol is a key determinant in the rate-controlling step of the synthesis.[8]

Caption: General mechanism for benzoxazine synthesis.

Experimental Protocol: Synthesis of a Model Derivative

This section provides a detailed protocol for the synthesis of 3-phenyl-8-(3-bromopropoxy)-3,4-dihydro-2H-benzo[e][5][9]oxazine from 2-(3-bromopropoxy)phenol, aniline, and paraformaldehyde.

2.1. Materials and Reagents

| Reagent | CAS No. | M.W. ( g/mol ) | Molar Eq. | Amount | Notes |

| 2-(3-bromopropoxy)phenol | 70419-32-0 | 231.09 | 1.0 | 2.31 g | Starting Phenol |

| Aniline | 62-53-3 | 93.13 | 1.0 | 0.93 g | Primary Amine |

| Paraformaldehyde | 30525-89-4 | (30.03)n | 2.2 | 0.66 g | Formaldehyde Source |

| Toluene | 108-88-3 | 92.14 | - | 50 mL | Solvent |

| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | - | - | For 1M aqueous solution |

| Anhydrous MgSO₄ | 7487-88-9 | 120.37 | - | As needed | Drying Agent |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | - | As needed | Extraction Solvent |

| Hexane | 110-54-3 | 86.18 | - | As needed | Chromatography |

| Ethyl Acetate | 141-78-6 | 88.11 | - | As needed | Chromatography |

2.2. Equipment

-

250 mL three-neck round-bottom flask

-

Reflux condenser and Dean-Stark trap (optional, but recommended)

-

Magnetic stirrer and hot plate

-

Separatory funnel

-

Rotary evaporator

-

Glass column for chromatography

-

Standard laboratory glassware

2.3. Step-by-Step Synthesis Protocol

-

Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-(3-bromopropoxy)phenol (2.31 g, 10 mmol), aniline (0.93 g, 10 mmol), and paraformaldehyde (0.66 g, 22 mmol).

-

Rationale: A slight excess of paraformaldehyde ensures the reaction proceeds to completion. Paraformaldehyde is a stable solid polymer of formaldehyde, which depolymerizes in situ under heating to provide monomeric formaldehyde for the reaction.[10]

-

-

Solvent Addition and Reflux: Add 50 mL of toluene to the flask. The use of a Dean-Stark trap is recommended to remove water formed during the condensation, which drives the reaction equilibrium towards the product.

-

Rationale: Toluene is an excellent solvent for this reaction as it is relatively non-polar and forms an azeotrope with water, facilitating its removal.[11]

-

-

Reaction Execution: Heat the mixture to reflux (approx. 110 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 6-8 hours.[11]

-

Cooling and Filtration: Once the reaction is complete (disappearance of the starting phenol spot on TLC), cool the mixture to room temperature. If any unreacted paraformaldehyde is present as a solid, filter the mixture.

-

Aqueous Workup: Transfer the toluene solution to a separatory funnel. Wash the organic layer sequentially with:

-

1 M aqueous NaOH (2 x 30 mL) to remove any unreacted 2-(3-bromopropoxy)phenol.

-

Deionized water (2 x 30 mL) to remove residual NaOH.

-

Brine (1 x 30 mL) to facilitate phase separation.

-

Rationale: The basic wash deprotonates the acidic phenolic hydroxyl group of the starting material, rendering it water-soluble and allowing for its easy removal from the organic phase containing the desired non-acidic product.

-

-

Drying and Solvent Removal: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator. This will yield the crude product, often as a viscous oil or a low-melting solid.

2.4. Safety Precautions

-

Formaldehyde/Paraformaldehyde: Is a suspected carcinogen and should be handled in a well-ventilated fume hood.

-

Toluene: Is flammable and has toxic vapors. Avoid inhalation and skin contact.

-

2-(3-bromopropoxy)phenol: Brominated organic compounds can be irritants and lachrymators. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Aniline: Is toxic and readily absorbed through the skin. Handle with extreme care.

Purification and Structural Validation

The purity of the synthesized benzoxazine monomer is critical, as impurities can significantly interfere with subsequent reactions or polymerization studies.[12]

3.1. Purification Protocol: Column Chromatography

-

Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of dichloromethane (DCM) and adding silica, then evaporating the solvent.

-

Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate mixture (e.g., 9:1 v/v) as the eluent.

-